CAY10404 is an inhibitor of COX-2 (IC50 = <1 nM). It is selective for COX-2 over COX-1 (IC50 = >500 µM). CAY10404 inhibits the proliferation of SH-EP and SH-SY5Y neuroblastoma cells (IC50s = ~60 µM for both), and induces apoptosis and cell cycle arrest at the G2/M phase in the same cells. It inhibits carrageenan-induced paw edema in rats when administered at a dose of 10 mg/kg. CAY10404 is one of the most selective inhibitors of COX-2 over COX-1.
This compound is a potent and orally active cyclooxygenase-2 (COX-2) selective inhibitor. It exhibits an IC50 of 0.25 µM against COX-2 and 14 µM against COX-1 in human whole blood assays. [] This compound also demonstrated oral activity in a rat model of inflammation, effectively inhibiting white blood cell infiltration and COX-2-derived prostaglandin production. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Carisoprodol is an analytical reference standard categorized as a skeletal muscle relaxant. It also has sedative properties. Carisoprodol is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications. Carisoprodol (CRM) is a certified reference material categorized as a skeletal muscle relaxant. It also has sedative properties. Carisoprodol is regulated as a Schedule IV compound in the United States. Carisoprodol (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications. Carisoprodol is discontinued (DEA controlled substance). Carisoprodol is a centrally acting skeletal muscle relaxant of the carbamate class and produces all the effects associated with barbiturate receptor ligands. It is slightly soluble in water and freely soluble in ethanol, chloroform and acetone. The drug's solubility is practically independent of pH. Although carisoprodol has significant pharmacological activity, its benefit in therapy is likely due mostly to the meprobamate metabolite as meprobamate remains in the system significantly longer and reaches a higher peak plasma concentration than the parent drug a few hours following administration. This is further evidenced by carisoprodol's ability to maintain relevant benefits when administered 3-4 times a day despite its short half-life of only two hours.
Carisbamate is an antiepileptic agent. In vivo, administration of carisbamate (10-60 mg/kg) dose-dependently reduces spike and wave discharges in the frontoparietal cortex in a rat model of absence seizures. Carisbamate (10 mg/kg) increases latency to the first running episode in the Wistar audiogenic sensitive rat model of convulsive seizures. It also reduces motor seizure frequency in a rat model of spontaneous seizures in a dose-dependent manner. Carisbamate blocks Nav1.2 channels (IC50 = 68 μM for rat channels) and inhibits repetitive firing of action potentials in rat hippocampal neurons in a dose-dependent manner. It also reduces T-type Ca2+ currents in HEK cells transfected with human recombinant Cav3.1 channels at a concentration of 300 μM. Carisbamate, also known as JNJ-10234094, RWJ 333369 and YKP-509, is an antiepileptic candidate. Carisbamate has powerful disease-modifying effects in the lithium-pilocarpine model of temporal lobe epilepsy. Carisbamate inhibits glutamate transmission in the granule cell of the dentate gyrus. Carisbamate acutely suppresses spasms in a rat model of symptomatic infantile spasms.
Carlinoside is a C-glycosyl compound that is luteolin substituted at positions 8 and 6 by alpha-L-arabinopyranosyl and beta-D-glucosyl residues respectively. It has a role as a metabolite, an antioxidant and an anti-inflammatory agent. It is a tetrahydroxyflavone and a C-glycosyl compound. It derives from a luteolin.
PRMT4/CARM1 Inhibitor selectively blocks the activity of PRMT4/CARM1 with an IC50 value of 7.1 µM. It displays very low affinity towards PRMT1 and SET7 with IC50 values of 63 and 943 µM, respectively. In human prostate cancer LNCaP cells, this compound reduced the prostate-specific antigen promoter activity at 8-10 µM. CARM1-IN-7G is an inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). It has lower or no activity against a panel of different PRMTs or HKMTs.
The sodium-hydrogen exchanger isoform-1 (NHE-1) is the predominant isoform of the Na+/H+ exchanger and is expressed in the heart where it contributes to cardiomyocyte pH homeostasis. It plays an important role in the myocardial response to ischemia-reperfusion. Cariporide is a benzoylguanidine compound that inhibits NHE-1 with IC50 values ranging from 0.03-3.4 µM. It displays selectivity for NHE-1 over NHE-2, NHE-3, and NHE-5 (IC50s = 4.3-62, 1->100, and >30 µM, respectively). The cardioprotective efficacy of cariporide has been examined in clinical investigations of patients at risk for myocardial infarction. Cariporide is a selective Na+/H+ exchanger isoform 1 (NHE1) inhibitor.
Carminomycin is a toxic anthracycline antibiotic that is produced by Actinomadura carminata and also has potent antineoplastic activity. It has a role as an antineoplastic agent and an apoptosis inducer. It is an anthracycline antibiotic, an aminoglycoside antibiotic, a member of tetracenequinones, a member of p-quinones and a tertiary alpha-hydroxy ketone. It is a conjugate base of a carminomycin(1+). It derives from a hydride of a tetracene. Carubicin is an anthracycline antineoplastic antibiotic isolated from the bacterium Actinomadura carminata. Carubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. A very toxic anthracycline-type antineoplastic related to DAUNORUBICIN, obtained from Actinomadura carminata.
Potent acid ceramidase inhibitor (IC50 = 29 nM). Antimetabolite agent. cytostatic pyrimidine analogue derivative of fluorouracil (Asc 2387). Shows antitumor effects in vivo. Orally active. Carmofur is a derivative of fluorouracil an is an antineoplastic agent showing antitumor activity against several cells includingleukemia andlymphoma cells. Carmofur interferes with nucleotide metabolism and consequently with synthesis of RNA and DNA, leading to cytotoxic and antineoplastic effects. Carmofur inhibits also other enzymes such as lysosomal acid ceramidase and the main protease from coronaviruses. For the SARS-CoV-2 main protease Mpro, carmofur was characterised as a covalent inhibitor with IC50 of 1.82uM and EC50 of 24.30uM. Carmofur is an antimetabolite (pyrimidine analogue) antineoplastic derivative of 5-fluorouracil. (NCI) Carmofur is an organohalogen compound and a member of pyrimidines. Carmofur is a derivative of fluorouracil, and is an antineoplastic agent that has been used in the treatment of breast and colorectal cancer. Carmofur has been known to induce leukoencephalopathy.